molecular formula C7H13NO2 B13837143 2-Hexanone, 5-methyl-5-nitroso-

2-Hexanone, 5-methyl-5-nitroso-

Cat. No.: B13837143
M. Wt: 143.18 g/mol
InChI Key: QLIDFNGUVOIYOS-UHFFFAOYSA-N
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Description

2-Hexanone, 5-methyl-5-nitroso- is an organic compound with the molecular formula C7H13NO2 It is a derivative of 2-hexanone, where a nitroso group is attached to the fifth carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hexanone, 5-methyl-5-nitroso- typically involves the nitration of 5-methyl-2-hexanone. The reaction is carried out under controlled conditions to ensure the selective formation of the nitroso derivative. Common reagents used in this process include nitric acid and sulfuric acid, which act as nitrating agents.

Industrial Production Methods

Industrial production of 2-Hexanone, 5-methyl-5-nitroso- follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and optimize yield. The product is then purified through distillation and recrystallization techniques to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

2-Hexanone, 5-methyl-5-nitroso- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes and nitro compounds.

    Reduction: Reduction reactions can convert the nitroso group to an amino group, resulting in the formation of 5-methyl-5-amino-2-hexanone.

    Substitution: The nitroso group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.

Major Products Formed

    Oxidation: Formation of oximes and nitro compounds.

    Reduction: Formation of 5-methyl-5-amino-2-hexanone.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Hexanone, 5-methyl-5-nitroso- has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of agrochemicals, pharmaceuticals, and dyestuffs.

Mechanism of Action

The mechanism of action of 2-Hexanone, 5-methyl-5-nitroso- involves its interaction with molecular targets such as enzymes and receptors. The nitroso group can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. This interaction can affect various biochemical pathways and result in specific biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Hexanone: The parent compound without the nitroso group.

    5-Methyl-2-hexanone: A similar compound with a methyl group at the fifth carbon.

    5-Methyl-5-amino-2-hexanone: The reduced form of 2-Hexanone, 5-methyl-5-nitroso-.

Uniqueness

2-Hexanone, 5-methyl-5-nitroso- is unique due to the presence of the nitroso group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C7H13NO2

Molecular Weight

143.18 g/mol

IUPAC Name

5-methyl-5-nitrosohexan-2-one

InChI

InChI=1S/C7H13NO2/c1-6(9)4-5-7(2,3)8-10/h4-5H2,1-3H3

InChI Key

QLIDFNGUVOIYOS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CCC(C)(C)N=O

Origin of Product

United States

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